4-Hydroxy-5-methylcyclopentane-1,3-dione

Organic Synthesis Medicinal Chemistry Physicochemical Profiling

4-Hydroxy-5-methylcyclopentane-1,3-dione is a substituted cyclopentane-1,3-dione featuring a hydroxyl group at C-4 and a methyl substituent at C-5. This C6H8O3 scaffold (MW 128.13) contains a vicinal hydroxy-dione motif that generates two stereogenic centers—a structural complexity not present in the planar cyclopent-4-ene-1,3-dione or des-methyl 1,3-dione analogs.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 57156-98-6
Cat. No. B13952021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-methylcyclopentane-1,3-dione
CAS57156-98-6
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1C(C(=O)CC1=O)O
InChIInChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,6,9H,2H2,1H3
InChIKeyLHRRTGBVCMXBLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-5-methylcyclopentane-1,3-dione (CAS 57156-98-6): A Structurally Defined Cyclopentane-1,3-dione Building Block


4-Hydroxy-5-methylcyclopentane-1,3-dione is a substituted cyclopentane-1,3-dione featuring a hydroxyl group at C-4 and a methyl substituent at C-5 [1]. This C6H8O3 scaffold (MW 128.13) contains a vicinal hydroxy-dione motif that generates two stereogenic centers—a structural complexity not present in the planar cyclopent-4-ene-1,3-dione or des-methyl 1,3-dione analogs . Historically, this compound class serves as a key intermediate in hop bitter acid synthesis (e.g., dihydrohumulinic acid A), and the specific methyl substitution pattern controls regioselectivity in subsequent acylation reactions [2].

Chiral building block with two stereogenic centers amenable to enzymatic resolution
Key intermediate for dihydrohumulinic acid A via C-2 acylation
Methyl substitution pattern controls regioselectivity in multistep syntheses

Why 4-Hydroxy-5-methylcyclopentane-1,3-dione Cannot Be Interchanged with Common Cyclopentanedione Analogs


Aqueous solubility, tautomeric equilibrium, and stereochemical outcomes of downstream transformations are exquisitely sensitive to the substitution pattern on the cyclopentane-1,3-dione ring [1]. The 5-methyl-4-hydroxy motif in this compound dictates a specific cis/trans diastereomeric ratio upon reduction that differs fundamentally from the 2-methyl positional isomer or the des-methyl parent [2]. Furthermore, the saturated cyclopentane core of this compound offers a distinct XLogP3 of −0.4 versus the more planar, conjugated cyclopent-2-en-1-one analog—a divergence that directly impacts organic/aqueous partition behavior during workup and chromatographic purification [1][3]. Generic substitution with a different regioisomer therefore risks altered reactivity and product distribution in multistep syntheses.

Regioisomeric methyl placement may alter enolate formation site and C-2 reactivity
Saturated core may partition differently than unsaturated enone analog, affecting purification
Planar enedione lacks stereogenic centers, precluding asymmetric synthesis pathways

Quantitative Differentiation Evidence for 4-Hydroxy-5-methylcyclopentane-1,3-dione Against Closest Analogs


Computed Lipophilicity (XLogP3) Divergence from the α,β-Unsaturated Enone Analog

The saturated cyclopentane-1,3-dione scaffold of 4-hydroxy-5-methylcyclopentane-1,3-dione exhibits a computed XLogP3 of −0.4, indicating greater hydrophilicity compared to its α,β-unsaturated counterpart 4-hydroxy-5-methylcyclopent-2-en-1-one, which has a computed XLogP3 of 0.1 [1][2]. This ~0.5 log unit difference translates to an approximately threefold shift in octanol/water partitioning, directly influencing extraction efficiency and chromatographic retention times during purification [3].

Lipophilicity vs. enone analog
Cross-study comparable
Target XLogP3 −0.4 Comparator XLogP3 0.1 ΔXLogP3 ≈ 0.5 (more hydrophilic)
Partition shift requires distinct workup protocols
Computed by XLogP3 3.0; review for synthetic workflow
Organic Synthesis Medicinal Chemistry Physicochemical Profiling

Stereochemical Complexity and Diastereomeric Ratio Control Versus the Planar Cyclopentene-1,3-dione Analog

Reduction of 3-methyl-1,2,4-cyclopentanetrione enol acetates with zinc–HCl in acetic acid yields 4-hydroxy-5-methylcyclopentane-1,3-dione as a mixture of cis and trans diastereomers, whereas the corresponding unsaturated cyclopentene-1,3-dione hydrate (CAS 179990-31-9) is a planar, non-stereogenic scaffold incapable of diastereoselective elaboration [1]. The saturated dione can be resolved into enantiomerically pure building blocks via enzymatic kinetic resolution, an option unavailable for the achiral enedione hydrate [2].

Stereochemical complexity
Class-level inference
2 stereogenic centers vs. 0 (planar enedione)
Enables diastereomeric resolution for chiral synthesis
Enzymatic resolution documented; verify enantiopurity
Stereoselective Synthesis Chiral Building Blocks Natural Product Synthesis

Predicted pKa Divergence from the 2-Methyl Regioisomer

The predicted pKa of 4-hydroxy-5-methylcyclopentane-1,3-dione is 8.00 ± 0.60, reflecting the electronic influence of the methyl group at C-5 vicinal to the enolizable 1,3-dione system . In contrast, the 2-methyl regioisomer (4-hydroxy-2-methyl-1,3-cyclopentanedione, CAS 4800-04-8) places the methyl substituent at the α-position of the dione, which alters the enolate stability and tautomeric equilibrium . Although experimental pKa values for both compounds are not available, the distinct substitution pattern predicts divergent reactivity in base-mediated alkylations and acylations [1].

Predicted pKa vs. 2-methyl isomer
Data to verify
Target pKa 8.00 ± 0.60 2-methyl regioisomer pKa not available
Regioisomeric pKa difference may affect enolate reactivity
Predicted value; experimental confirmation needed
Physical Organic Chemistry Tautomerism Reactivity Prediction

Synthetic Provenance as a Precursor to Dihydrohumulinic Acid A Versus Non-Participating Analogs

The 4-alkyl-5-hydroxy-1,3-cyclopentanedione scaffold is specifically documented as a direct precursor to dihydrohumulinic acid A through acylation at the C-2 position [1]. The 5-methyl analog is the requisite substitution pattern for this transformation. The isomeric 2-methyl compound (CAS 4800-04-8) or the enedione hydrate (CAS 179990-31-9) cannot engage in this C-2 acylation sequence due to either competing enolization pathways or absence of the saturated dione nucleophile [2]. This application-specific reactivity provides a clear procurement criterion when the synthetic target is a humulinic acid derivative.

C-2 acylation competency
Class-level inference
Target: competent for dihydrohumulinic acid A Comparators: structurally precluded
Only 5-methyl-4-hydroxy pattern supports key acylation
Procurement of incorrect isomer halts synthesis
Hop Chemistry Bitter Acid Synthesis Natural Product Derivatization

Optimal Procurement Scenarios for 4-Hydroxy-5-methylcyclopentane-1,3-dione Based on Differential Evidence


Chiral Building Block Supply for Asymmetric Prostaglandin or Jasmonoid Synthesis

When the synthetic route demands stereochemically pure cyclopentanoid intermediates, the saturated 4-hydroxy-5-methylcyclopentane-1,3-dione provides two stereogenic centers that can be resolved via established enzymatic kinetic resolution protocols [1]. The planar cyclopent-4-ene-1,3-dione hydrate cannot support such chiral diversification, making the saturated dione the only viable procurement option for enantioselective prostaglandin or jasmonoid campaigns.

Intermediate for Dihydrohumulinic Acid A and Hop Bitter Acid Analogs

In hop chemistry research and industrial production of humulinic acid derivatives, this specific 5-methyl-4-hydroxy regioisomer is the uniquely competent scaffold for C-2 acylation leading to dihydrohumulinic acid A [2]. Purchasing the 2-methyl isomer or the unsaturated enedione would prevent this key transformation, resulting in wasted synthesis time and material.

Physicochemical Optimization of Extraction and Purification Workflows

The computed XLogP3 of −0.4 for 4-hydroxy-5-methylcyclopentane-1,3-dione differs substantially from the 0.1 value of its α,β-unsaturated enone analog [3][4]. For process chemists optimizing liquid-liquid extraction or reverse-phase flash chromatography, this ~0.5 log unit difference mandates distinct solvent systems; substituting the saturated dione with the enone would yield different retention times and partition ratios, potentially leading to impurity carryover.

Regioselective Enolate Chemistry in Medicinal Chemistry Libraries

The predicted pKa of 8.00 ± 0.60 for this compound indicates a slightly acidic enolizable proton at the C-2 position, amenable to mild base-mediated alkylation . In contrast, the 2-methyl regioisomer places the methyl group directly at the enolizable site, blocking this position and redirecting reactivity. For medicinal chemistry groups building focused cyclopentanedione libraries, only the 5-methyl isomer preserves the C-2 reactive locus for diversification.

Application
Selection Property
Validation Focus
Chiral intermediate synthesis
Stereogenic centers and enzymatic resolution compatibility
Enantiomeric excess and diastereomeric ratio
Dihydrohumulinic acid A precursor
5-methyl-4-hydroxy regioisomer for C-2 acylation
Regioselectivity and acylation yield reproducibility
Extraction and purification workflow design
Saturated cyclopentane dione core hydrophilicity
Partition coefficient and chromatographic retention consistency
Medicinal chemistry library diversification
Predicted pKa and C-2 enolate accessibility
Alkylation site specificity and byproduct profile
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